molecular formula C17H28N2 B7933676 N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,4-diamine

N-Benzyl-N-isopropyl-N'-methyl-cyclohexane-1,4-diamine

Cat. No.: B7933676
M. Wt: 260.4 g/mol
InChI Key: ZOWAXMQYBHXRNC-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine is an organic compound with the molecular formula C17H28N2. It is a diamine derivative, characterized by the presence of benzyl, isopropyl, and methyl groups attached to a cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with benzyl chloride, isopropyl chloride, and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl, isopropyl, or methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Amine oxides, nitroso compounds

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-isopropyl-cyclohexane-1,4-diamine
  • N-Benzyl-N-methyl-cyclohexane-1,4-diamine
  • N-Isopropyl-N’-methyl-cyclohexane-1,4-diamine

Uniqueness

N-Benzyl-N-isopropyl-N’-methyl-cyclohexane-1,4-diamine is unique due to the presence of all three substituents (benzyl, isopropyl, and methyl) on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of multiple functional groups allows for diverse chemical reactivity and potential for modification, enhancing its utility in research and industrial processes.

Properties

IUPAC Name

4-N-benzyl-1-N-methyl-4-N-propan-2-ylcyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-14(2)19(13-15-7-5-4-6-8-15)17-11-9-16(18-3)10-12-17/h4-8,14,16-18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAXMQYBHXRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCC(CC2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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